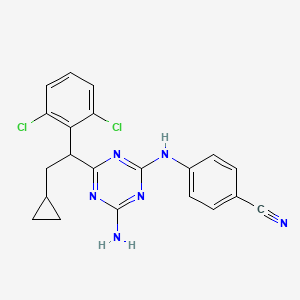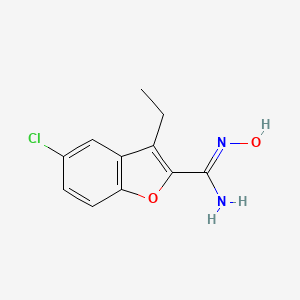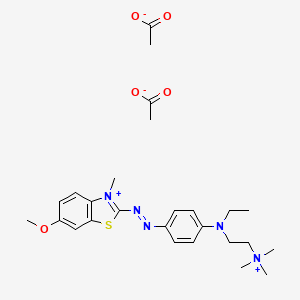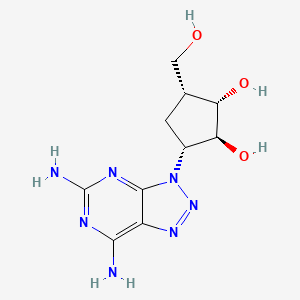![molecular formula C20H27NO B12704066 N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine CAS No. 790197-92-1](/img/structure/B12704066.png)
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butan-1-amine group attached to a phenylmethoxyethyl chain, which is further substituted with a 2-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of a haloalkane with an amine. For instance, the reaction of 2-(2-methylphenyl)-phenylmethanol with butan-1-amine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques, such as distillation and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biological systems as a ligand or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, with a thiophene group and an alkyl amine substituent.
Phenethylamine: A simple amine with a phenyl group attached to an ethylamine chain.
Uniqueness
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a butan-1-amine group with a phenylmethoxyethyl chain and a 2-methylphenyl group sets it apart from other similar compounds, potentially offering unique therapeutic and industrial applications .
Eigenschaften
CAS-Nummer |
790197-92-1 |
|---|---|
Molekularformel |
C20H27NO |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]butan-1-amine |
InChI |
InChI=1S/C20H27NO/c1-3-4-14-21-15-16-22-20(18-11-6-5-7-12-18)19-13-9-8-10-17(19)2/h5-13,20-21H,3-4,14-16H2,1-2H3 |
InChI-Schlüssel |
DLMSDKVAMJMIQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCNCCOC(C1=CC=CC=C1)C2=CC=CC=C2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















